

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of AZD6370

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AZD6370**
Cat. No.: **B1666226**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a novel, orally administered small-molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β -cells and hepatocytes. By activating GK, **AZD6370** enhances glucose-stimulated insulin secretion from the pancreas and increases glucose uptake and glycogen synthesis in the liver. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **AZD6370**, based on clinical studies in healthy volunteers and patients with type 2 diabetes.

Pharmacokinetics

AZD6370 is characterized by rapid absorption and elimination, with a pharmacokinetic profile that is proportional to the administered dose.

Data Summary: Single Ascending Dose in Healthy Volunteers

A study in healthy fasting subjects evaluated single oral doses of **AZD6370** ranging from 10 mg to 650 mg. The key pharmacokinetic parameters are summarized below.

Dose	Cmax (ng/mL)	AUC (ng·h/mL)	Tmax (h)	t1/2 (h)
10 mg	Data not available in provided search results			
50 mg	Data not available in provided search results			
80 mg	Data not available in provided search results			
180 mg	Data not available in provided search results			
300 mg	Data not available in provided search results			
650 mg	Data not available in provided search results			

Note: Specific quantitative values for Cmax, AUC, Tmax, and half-life (t_{1/2}) were not available in the provided search results. Clinical study reports would be required to populate these fields.

Studies have shown that the pharmacokinetics of **AZD6370** are dose-independent and not significantly affected by food.[[1](#)]

Pharmacodynamics

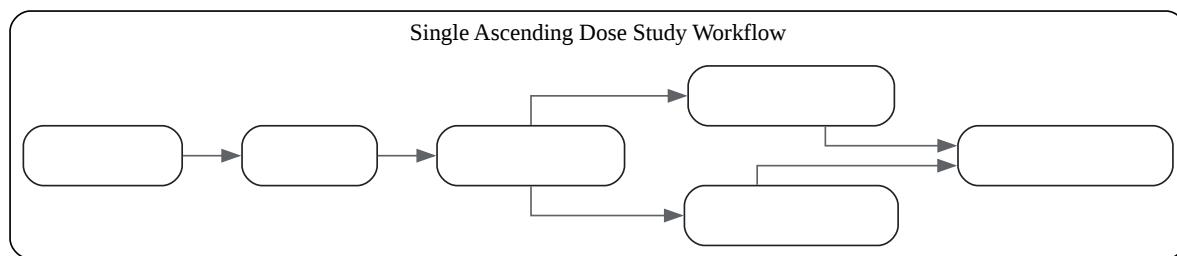
The pharmacodynamic effects of **AZD6370** are directly related to its mechanism of action as a glucokinase activator. Administration of **AZD6370** leads to dose-dependent increases in insulin secretion and glucose utilization.[1][2]

Data Summary: Pharmacodynamic Effects in Healthy Volunteers (Euglycemic Clamp)

In a study utilizing the euglycemic clamp technique to prevent hypoglycemia, single doses of **AZD6370** demonstrated a clear dose-concentration-dependent pharmacodynamic effect.[2]

Dose	Mean Glucose Infusion Rate (GIR) (mg/kg/min)	Peak Serum Insulin (pmol/L)	Peak C-Peptide (nmol/L)
Placebo	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results
10 mg	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results
50 mg	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results
80 mg	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results
180 mg	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results
300 mg	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results
650 mg	Data not available in provided search results	Data not available in provided search results	Data not available in provided search results

Note: Specific quantitative values for GIR, peak serum insulin, and peak C-peptide were not available in the provided search results. The full study publication or clinical trial data would be needed to populate this table.

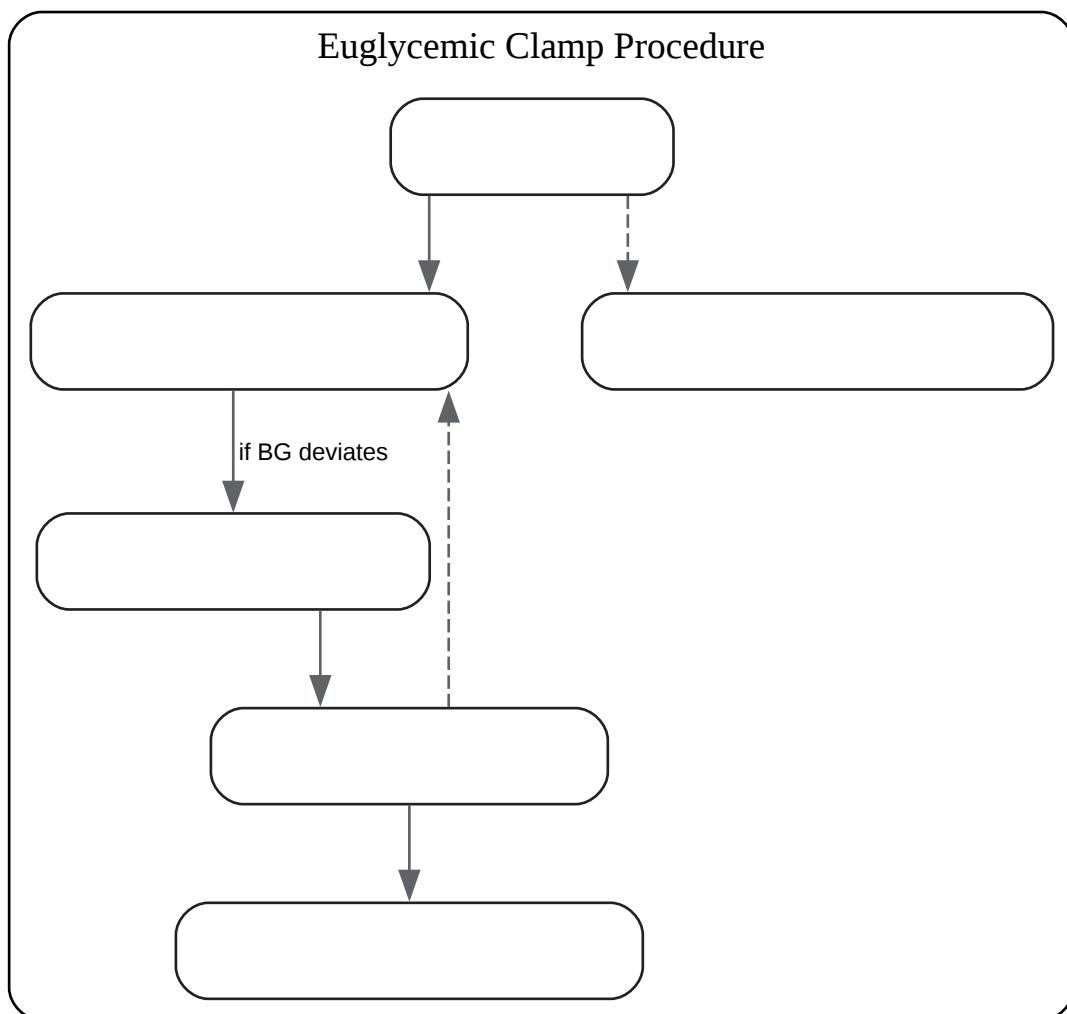

The increase in the glucose infusion rate (GIR) was shown to correlate with the increasing area under the plasma concentration-time curve (AUC) of **AZD6370**.^[2] Notably, at doses of 50 and 80 mg, **AZD6370** produced similar peripheral serum insulin levels as 4 U of short-acting insulin, but with a greater effect on GIR, suggesting an extra-pancreatic (likely hepatic) effect.^[2]

In patients with type 2 diabetes, **AZD6370** produced dose-dependent reductions in plasma glucose of up to 30% compared to placebo in both fasted and fed states.[1]

Experimental Protocols

Single Ascending Dose Study in Healthy Volunteers

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of **AZD6370**.[2]
- Design: Randomized, single-blind, placebo-controlled study.[2]
- Participants: Healthy, non-diabetic subjects.[2]
- Intervention: Oral single ascending doses of **AZD6370** (10-650 mg) or placebo were administered to fasting subjects.[2]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of **AZD6370**.
- Pharmacodynamic Assessment: A euglycemic clamp was employed to assess the effects on serum insulin and glucose infusion rate (GIR) while preventing hypoglycemia.[2]
- Bioanalytical Method: Plasma concentrations of **AZD6370** were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a standard for small molecule quantification in biological matrices.



[Click to download full resolution via product page](#)

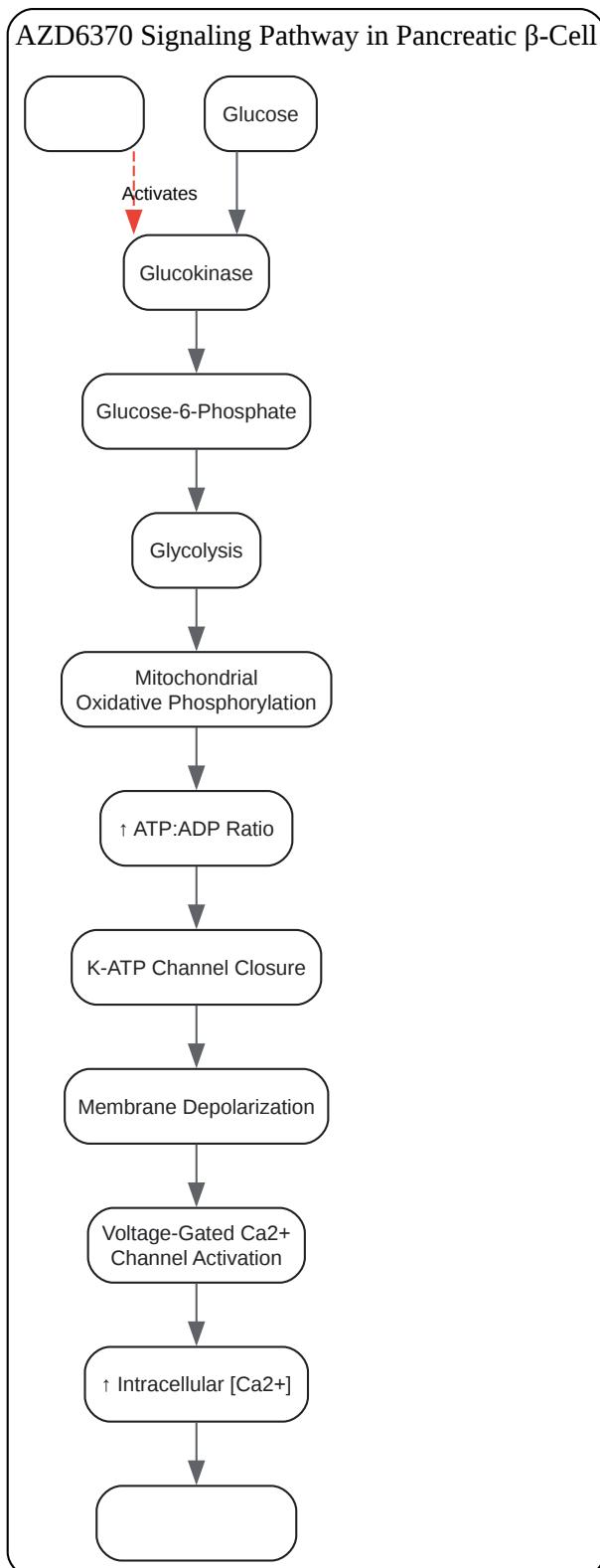
Single Ascending Dose Study Workflow

Euglycemic Clamp Technique

- Purpose: To quantify insulin secretion and glucose utilization under controlled conditions.
- Procedure:
 - An intravenous line is established for blood sampling and another for infusion of glucose and, if necessary, insulin.
 - Following administration of **AZD6370**, plasma glucose is frequently monitored (e.g., every 5-10 minutes).
 - A variable infusion of a dextrose solution (e.g., 20%) is administered to maintain a constant, normal blood glucose level (euglycemia).
 - The rate of glucose infusion required to maintain euglycemia (GIR) serves as a direct measure of whole-body glucose disposal, reflecting the pharmacodynamic effect of the drug.
 - Blood samples are collected periodically to measure serum insulin and C-peptide concentrations.

[Click to download full resolution via product page](#)

Euglycemic Clamp Experimental Workflow


Mechanism of Action: Signaling Pathway

AZD6370 exerts its therapeutic effect by allosterically activating glucokinase in pancreatic β -cells and hepatocytes.

Pancreatic β -Cell

In the pancreatic β -cell, the activation of glucokinase by **AZD6370** increases the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis and subsequently mitochondrial oxidative phosphorylation, leading to an increased ATP:ADP ratio. This change in the intracellular energy state causes the closure of ATP-sensitive potassium (K-ATP) channels,

leading to depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca^{2+}). The rise in intracellular Ca^{2+} concentration is the primary trigger for the exocytosis of insulin-containing granules.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of glucose sensing in the pancreatic β -cell: A computational systems-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of AZD6370]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666226#pharmacokinetics-and-pharmacodynamics-of-azd6370>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

